![molecular formula C16H12ClNO4S B12649765 11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate CAS No. 4295-20-9](/img/structure/B12649765.png)
11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 150758: , also known as 1,3-dinitro-4-phenylbiphenyl, is a chemical compound with the molecular formula C18H12N2O4 and a molecular weight of 320.3 g/mol . It is characterized by the presence of two nitro groups and a phenyl group attached to a biphenyl structure. This compound is primarily used as an intermediate in the synthesis of various organic materials and has applications in the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitro-4-phenylbiphenyl typically involves the nitration of biphenyl derivatives. One common method is the nitration of 1,3-dibromo-4-phenylbenzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of 1,3-dinitro-4-phenylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to remove impurities and obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-dinitro-4-phenylbiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, or alkylating agents in the presence of catalysts or under acidic conditions.
Major Products Formed:
Reduction: 1,3-diamino-4-phenylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-dinitro-4-phenylbiphenyl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dinitro-4-phenylbiphenyl involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-dinitrobenzene: Similar structure with two nitro groups on a benzene ring.
4-nitrobiphenyl: Contains a single nitro group on a biphenyl structure.
2,4-dinitrotoluene: Contains two nitro groups on a toluene ring.
Uniqueness: 1,3-dinitro-4-phenylbiphenyl is unique due to the specific positioning of the nitro groups and the phenyl group on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
4295-20-9 |
|---|---|
Fórmula molecular |
C16H12ClNO4S |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
11-methylthiochromeno[4,3-b]indol-11-ium;perchlorate |
InChI |
InChI=1S/C16H12NS.ClHO4/c1-17-14-8-4-2-6-11(14)13-10-18-15-9-5-3-7-12(15)16(13)17;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
XTSUSVMZDPZZOZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C3=CC=CC=C3SC=C2C4=CC=CC=C41.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



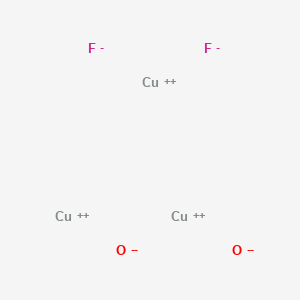
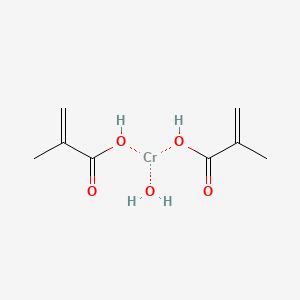
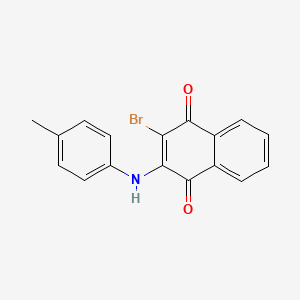
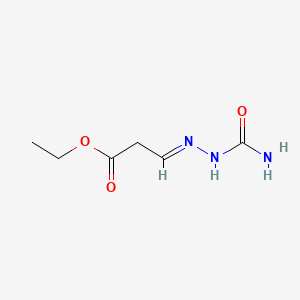
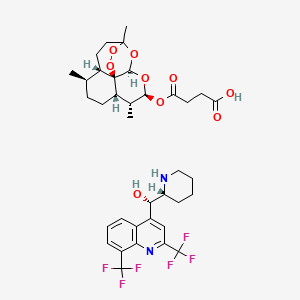
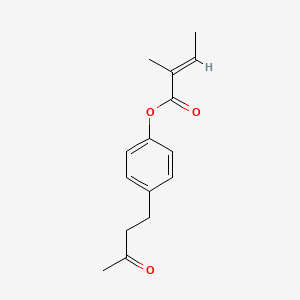
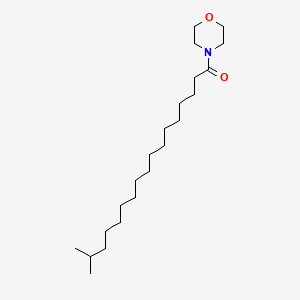
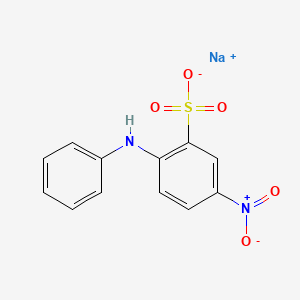
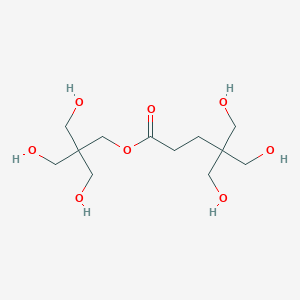
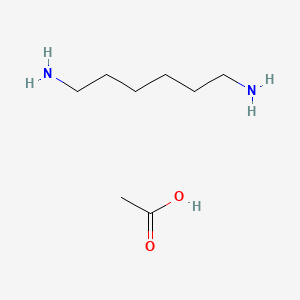
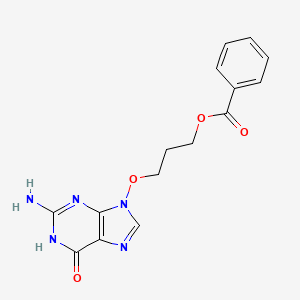
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

